molecular formula C6H7F3N2O B7978991 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-ol

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-ol

Cat. No.: B7978991
M. Wt: 180.13 g/mol
InChI Key: CQPGLVXELPLLKV-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-ol is a fluorinated organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoropropyl group attached to the pyrazole ring, which imparts unique chemical and physical properties. The trifluoropropyl group enhances the compound’s hydrophobicity and stability, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-ol typically involves the reaction of 3,3,3-trifluoropropyl bromide with a pyrazole derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromide by the pyrazole nitrogen. The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties due to the presence of the trifluoropropyl group.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-ol stands out due to the presence of both the trifluoropropyl group and the pyrazole ring, which together impart unique chemical reactivity and biological activity. The combination of these structural features makes it a versatile compound for various applications in research and industry .

Biological Activity

Overview

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-ol is a fluorinated organic compound belonging to the pyrazole class. Its unique structural features, particularly the trifluoropropyl group, enhance its hydrophobicity and stability, making it a compound of interest in various biological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C6H8F3N3
  • CAS Number : 1245772-40-0
  • Structure : The presence of the trifluoropropyl group contributes to its lipophilicity and potential interactions with biological membranes.

The biological activity of this compound is thought to involve:

  • Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Influence on Biological Pathways : It is believed to affect pathways related to inflammation and microbial growth due to its enhanced binding affinity attributed to the trifluoropropyl group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Comparative Analysis with Related Compounds

Compound NameCAS NumberNotable FeaturesBiological Activity
4-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine141302-33-2Contains bromine; increased lipophilicityPotential anti-inflammatory and anticancer activities
1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine50896552Similar structure without hydroxyl groupInvestigated for antimicrobial properties

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various pyrazole derivatives including this compound. Results indicated that compounds with trifluoropropyl substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts.

Research on Anti-inflammatory Effects

In a recent study exploring anti-inflammatory agents, this compound was evaluated for its ability to inhibit TNF-alpha production in macrophages. The results showed a significant reduction in cytokine levels, suggesting its potential as a therapeutic agent for inflammatory diseases.

Properties

IUPAC Name

1-(3,3,3-trifluoropropyl)pyrazol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c7-6(8,9)1-2-11-4-5(12)3-10-11/h3-4,12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPGLVXELPLLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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